molecular formula C15H16F4O3 B3174033 Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate CAS No. 951887-44-8

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate

Cat. No.: B3174033
CAS No.: 951887-44-8
M. Wt: 320.28 g/mol
InChI Key: KFVXZIZFESYBMM-UHFFFAOYSA-N
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Description

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications. This compound is part of a broader class of fluorinated organic molecules that are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit or activate certain pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
  • 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid
  • (2,3,4,5-Tetrafluorophenyl)methanol

Uniqueness: Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate is unique due to its specific structure, which combines a fluorinated aromatic ring with a heptanoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

ethyl 7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4O3/c1-2-22-12(21)7-5-3-4-6-11(20)9-8-10(16)14(18)15(19)13(9)17/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVXZIZFESYBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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